1,2,3-Thiadiazole-4-carbohydrazide
CAS No.: 4100-18-9
Cat. No.: VC1960232
Molecular Formula: C3H4N4OS
Molecular Weight: 144.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4100-18-9 |
|---|---|
| Molecular Formula | C3H4N4OS |
| Molecular Weight | 144.16 g/mol |
| IUPAC Name | thiadiazole-4-carbohydrazide |
| Standard InChI | InChI=1S/C3H4N4OS/c4-5-3(8)2-1-9-7-6-2/h1H,4H2,(H,5,8) |
| Standard InChI Key | GBBQRNGEDIWRJI-UHFFFAOYSA-N |
| SMILES | C1=C(N=NS1)C(=O)NN |
| Canonical SMILES | C1=C(N=NS1)C(=O)NN |
Introduction
Structural Properties and Physicochemical Characteristics
1,2,3-Thiadiazole-4-carbohydrazide is a heterocyclic compound containing a 1,2,3-thiadiazole ring with a carbohydrazide functional group attached at the 4-position. The molecular formula is C₃H₄N₄OS with a molecular weight of 144.16 g/mol . The compound is characterized by a five-membered aromatic ring containing three nitrogen atoms and one sulfur atom in a specific arrangement, with the carbohydrazide group (-CONHNH₂) extending from the ring structure.
Basic Identification Data
| Property | Value |
|---|---|
| Chemical Name | 1,2,3-Thiadiazole-4-carbohydrazide |
| Synonyms | 1,2,3-Thiadiazole-4-carboxylic acid, hydrazide; thiadiazole-4-carbohydrazide |
| CAS Number | 4100-18-9 |
| Molecular Formula | C₃H₄N₄OS |
| Molecular Weight | 144.16 g/mol |
| IUPAC Name | thiadiazole-4-carbohydrazide |
| SMILES | C1=C(N=NS1)C(=O)NN |
Structural Features
The 1,2,3-thiadiazole ring represents the core structure of this compound. This heterocyclic system contains adjacent nitrogen atoms at positions 1 and 2, followed by a sulfur atom at position 3, creating a unique electronic distribution. The carbohydrazide group at position 4 extends the molecule's hydrogen bonding capabilities, making it a versatile functional handle for further derivatization.
Synthesis Methods
Several synthetic approaches can be employed to prepare 1,2,3-Thiadiazole-4-carbohydrazide, based on general methods for thiadiazole derivatives synthesis.
Alternative Methods
Alternative synthetic approaches include:
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Cycloaddition of diazoalkanes onto a C=S bond (Pechmann synthesis)
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Heterocyclization of α-diazo thiocarbonyl compounds (Wolff synthesis)
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Ring transformation of other sulfur-containing heterocyclic compounds
Chemical Properties and Reactivity
General Reactivity
The chemical behavior of 1,2,3-Thiadiazole-4-carbohydrazide is influenced by both the thiadiazole ring and the carbohydrazide functional group. The 1,2,3-thiadiazole ring typically shows remarkable stability under various reaction conditions.
Research has shown that the 1,2,3-thiadiazole ring demonstrates resistance to reduction by ordinary reducing agents. As demonstrated in a study by researchers, ethyl 1,2,3-thiadiazole-4-carboxylate resists reduction by conventional means, with most attempts resulting in either recovery of the unchanged substrate or decomposition to intractable mixtures .
Reactivity of the Carbohydrazide Group
The carbohydrazide moiety (-CONHNH₂) is a versatile functional group that can participate in various reactions:
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Condensation with aldehydes and ketones to form hydrazones
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Acylation reactions to form N-acyl derivatives
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Cyclization reactions to form other heterocycles
This reactivity makes 1,2,3-Thiadiazole-4-carbohydrazide a valuable precursor for synthesizing more complex compounds.
Derivatization Examples
The carbohydrazide group of 1,2,3-Thiadiazole-4-carbohydrazide readily reacts with aromatic aldehydes to form corresponding hydrazones. For example, condensation with 4-methylbenzaldehyde yields N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide (CAS: 477872-12-1) .
Applications and Research Interest
Pharmaceutical Applications
The potential pharmaceutical applications of 1,2,3-Thiadiazole-4-carbohydrazide include:
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Precursor for the synthesis of biologically active derivatives
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Scaffold for developing antimicrobial agents
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Building block for anticancer drug candidates
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Component in anti-inflammatory formulations
Chemical Applications
In chemical research, 1,2,3-Thiadiazole-4-carbohydrazide serves as:
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An intermediate in organic synthesis
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A precursor for heterocyclic transformations
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A reagent for introducing the thiadiazole moiety into complex molecules
Derivatives and Related Compounds
Several derivatives of 1,2,3-Thiadiazole-4-carbohydrazide have been synthesized and studied for their biological properties.
Schiff Base Derivatives
Condensation of 1,2,3-Thiadiazole-4-carbohydrazide with various aromatic aldehydes yields Schiff base derivatives with enhanced biological activities. For example:
N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide (C₁₁H₁₀N₄OS, MW: 246.29) is formed through the reaction with 4-methylbenzaldehyde .
Structurally Related Compounds
Several structurally related compounds have been studied:
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4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide (C₉H₈N₄OS, MW: 220.25)
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1,3,4-Thiadiazole-2-amine derivatives, which share the thiadiazole core but with different substitution patterns
Comparison with Other Thiadiazole Isomers
Different thiadiazole isomers show distinct chemical and biological properties:
1,3,4-Thiadiazole derivatives possess antimicrobial, antitubercular, antimalarial, analgesic, anticonvulsant, anti-inflammatory, and anticancer activities . Compared to 1,3,4-oxadiazole, the sulfur atom of 1,3,4-thiadiazole imparts improved lipid solubility, and its mesoionic nature contributes to good tissue permeability .
Future Research Directions
Synthetic Methodologies
Future research could focus on developing more efficient and environmentally friendly synthetic routes to 1,2,3-Thiadiazole-4-carbohydrazide. Potential areas include:
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Green chemistry approaches using less toxic reagents than thionyl chloride
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One-pot synthesis methods similar to those developed for other thiadiazole derivatives
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Microwave-assisted synthetic procedures for improved yields and shorter reaction times
Biological Activity Exploration
Further research into the biological activities of 1,2,3-Thiadiazole-4-carbohydrazide and its derivatives could include:
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Systematic screening against various pathogens and cell lines
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Structure-activity relationship studies to optimize activity
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Mechanism of action investigations
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In vivo efficacy and toxicity studies
Pharmaceutical Development
The development of 1,2,3-Thiadiazole-4-carbohydrazide-based pharmaceutical candidates might involve:
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Formulation studies to improve bioavailability
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Combination with other active moieties to create hybrid molecules
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Targeted delivery systems incorporating the compound
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Exploration of prodrug approaches
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